molecular formula C20H34O5 B10767565 13,14-dihydro-15-keto Prostaglandin E1-d4

13,14-dihydro-15-keto Prostaglandin E1-d4

Cat. No.: B10767565
M. Wt: 358.5 g/mol
InChI Key: CDUVSQMTLOYKTR-GBXRSTSUSA-N
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Preparation Methods

The synthesis of 13,14-dihydro-15-keto Prostaglandin E1-d4 involves the incorporation of deuterium atoms into the parent compound, 13,14-dihydro-15-keto Prostaglandin E1. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but the principles of deuterium exchange and chromatographic purification are likely employed on a larger scale.

Chemical Reactions Analysis

13,14-dihydro-15-keto Prostaglandin E1-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 15-keto derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2).

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields 15-keto derivatives, while reduction results in hydroxylated products.

Scientific Research Applications

13,14-dihydro-15-keto Prostaglandin E1-d4 has several scientific research applications:

Comparison with Similar Compounds

13,14-dihydro-15-keto Prostaglandin E1-d4 is unique due to the presence of deuterium atoms, which enhance its stability and allow for precise quantification. Similar compounds include:

These compounds share similar biological activities but differ in their specific chemical structures and deuterium content.

Properties

Molecular Formula

C20H34O5

Molecular Weight

358.5 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-7-[(1R,2R,3R)-3-hydroxy-5-oxo-2-(3-oxooctyl)cyclopentyl]heptanoic acid

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h16-17,19,23H,2-14H2,1H3,(H,24,25)/t16-,17-,19-/m1/s1/i5D2,8D2

InChI Key

CDUVSQMTLOYKTR-GBXRSTSUSA-N

Isomeric SMILES

[2H]C([2H])(CCC[C@@H]1[C@H]([C@@H](CC1=O)O)CCC(=O)CCCCC)C([2H])([2H])CC(=O)O

Canonical SMILES

CCCCCC(=O)CCC1C(CC(=O)C1CCCCCCC(=O)O)O

Origin of Product

United States

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